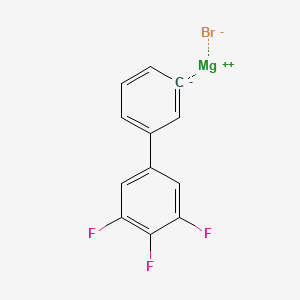
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of trifluorophenyl groups enhances its reactivity and selectivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide typically involves the reaction of 3,4,5-trifluorobromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
3,4,5-Trifluorobromobenzene+Mg→3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in specialized reactors designed to handle large volumes and maintain an inert atmosphere. The purity of the reagents and solvents is crucial to ensure high yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in aromatic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organometallic compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Aromatic Compounds: Result from substitution reactions with halides.
Scientific Research Applications
3-(3,4,5-Trifluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Widely used to form complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of drug intermediates.
Material Science: Used in the preparation of advanced materials with specific properties.
Agricultural Chemistry: Involved in the synthesis of agrochemicals.
Mechanism of Action
The compound acts as a nucleophile, attacking electrophilic centers in substrates. The magnesium atom coordinates with the oxygen in carbonyl compounds, facilitating the nucleophilic attack by the carbon atom bonded to magnesium. This results in the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Lacks the trifluorophenyl groups, making it less reactive.
3-(2,4,6-Trifluorophenyl)phenylmagnesium Bromide: Similar structure but different fluorine substitution pattern.
Uniqueness
The presence of trifluorophenyl groups in 3-(3,4,5-trifluorophenyl)phenylmagnesium bromide enhances its reactivity and selectivity, making it a valuable reagent in organic synthesis. Its unique structure allows for specific interactions with substrates, leading to high yields and selectivity in reactions.
Properties
Molecular Formula |
C12H6BrF3Mg |
|---|---|
Molecular Weight |
311.38 g/mol |
IUPAC Name |
magnesium;1,2,3-trifluoro-5-phenylbenzene;bromide |
InChI |
InChI=1S/C12H6F3.BrH.Mg/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h1-2,4-7H;1H;/q-1;;+2/p-1 |
InChI Key |
XQIDMMKWWMCDBL-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)C2=CC(=C(C(=C2)F)F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















